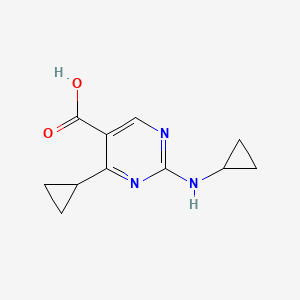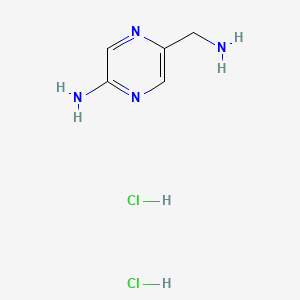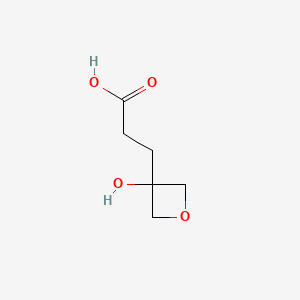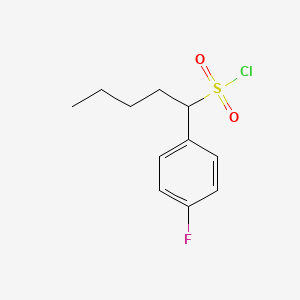
trans-2,2,3-Trimethyl-3-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of both phenyl and carboxylic acid groups further enhances its chemical versatility, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetic acid derivatives with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted phenyl derivatives.
Scientific Research Applications
rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying cyclopropane reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid
- rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid
- rac-(1R,3S)-3-(dimethylamino)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group and the carboxylic acid functionality provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(1R,3S)-2,2,3-trimethyl-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-12(2)10(11(14)15)13(12,3)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15)/t10-,13+/m1/s1 |
InChI Key |
OXKYWMXNHAZFCB-MFKMUULPSA-N |
Isomeric SMILES |
C[C@@]1([C@@H](C1(C)C)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1(C(C1(C)C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)

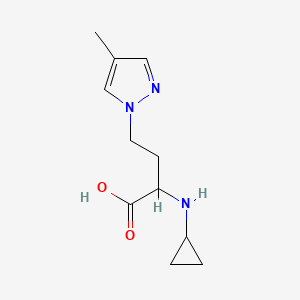
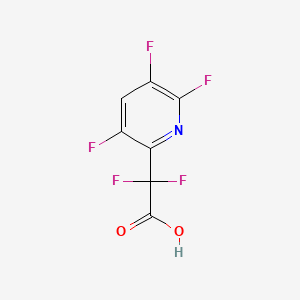
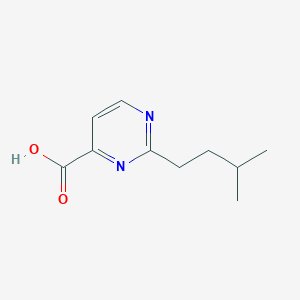
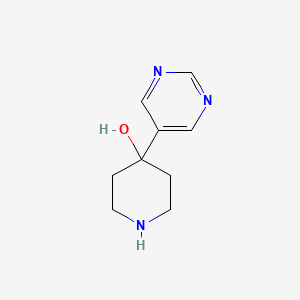
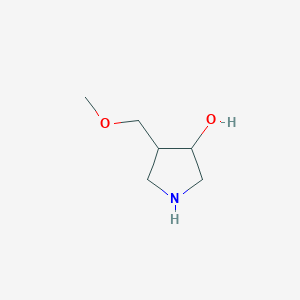
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)

